ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is a complex organic compound that features an indole core, a fluorophenyl group, and a sulfonylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the alkylation of the indole nitrogen with a 4-fluorobenzyl halide.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base.
Acylation: The sulfonylated indole undergoes acylation with ethyl 4-aminobenzoate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the indole core’s known activity in the central nervous system.
Biological Research: The compound can be used to study the effects of sulfonyl and fluorophenyl groups on biological activity.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate involves its interaction with specific molecular targets. The indole core can interact with various receptors in the central nervous system, while the sulfonyl and fluorophenyl groups can modulate its activity and selectivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also feature the indole core, are well-known for their biological activity.
Fluorophenyl Compounds: Fluoxetine (Prozac) is a well-known drug that features a fluorophenyl group.
Sulfonyl Compounds: Sulfonylureas are a class of compounds used in the treatment of diabetes.
Uniqueness
ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is unique due to the combination of these three functional groups, which can provide a synergistic effect in its activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-2-34-26(31)19-9-13-21(14-10-19)28-25(30)17-35(32,33)24-16-29(23-6-4-3-5-22(23)24)15-18-7-11-20(27)12-8-18/h3-14,16H,2,15,17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFGMKFECXYURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.